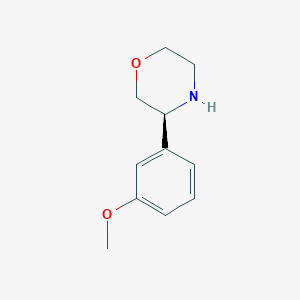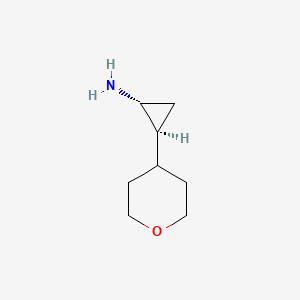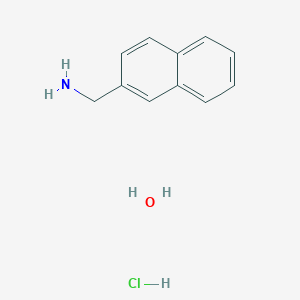![molecular formula C8H5LiN2O2 B13648156 Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13648156.png)
Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine derivatives typically involves the construction of the pyrrole scaffold followed by the formation of the pyrimidine ring. One common method is the metal-free synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation . This method involves cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton.
Industrial Production Methods: Industrial production methods for lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[1,2-a]pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrrolo[1,2-a]pyrimidine derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as optoelectronic materials
Wirkmechanismus
The mechanism of action of lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. Mechanistic studies have identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton . This mechanism is crucial for its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoline Compounds: These compounds have a similar fused ring system but differ in their chemical properties and applications.
Pyrrolo[1,2-a]pyrazines: These compounds also have a fused ring system but with different nitrogen positions, leading to distinct chemical behaviors.
The uniqueness of this compound lies in its specific ring structure and the presence of the lithium(1+) ion, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C8H5LiN2O2 |
|---|---|
Molekulargewicht |
168.1 g/mol |
IUPAC-Name |
lithium;pyrrolo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6N2O2.Li/c11-8(12)6-2-3-7-9-4-1-5-10(6)7;/h1-5H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
IADXOPLHEMXUHN-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CN2C(=CC=C2N=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)





![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)




![8-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13648147.png)
